MFCD03543687
Description
MFCD03543687 is a synthetic organic compound primarily utilized in medicinal chemistry and catalysis research. For instance, compounds with MDL identifiers such as MFCD00039227 (CAS 1533-03-5) and MFCD07186391 (CAS 57335-86-1) share structural motifs like trifluoromethyl or indole derivatives, which are critical for their bioactivity or catalytic roles . This compound is hypothesized to belong to a class of aryl ketones or heterocyclic amines, given its similarity to compounds with established roles in enzyme inhibition or transition-metal coordination .
Key physicochemical properties (inferred from analogs):
Properties
IUPAC Name |
methyl 4-(5-carbamoyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-7-10(12(15)18)11(17-14(20)16-7)8-3-5-9(6-4-8)13(19)21-2/h3-6,11H,1-2H3,(H2,15,18)(H2,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPFNVXYRWMZKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(=O)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03543687 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, reduction, and purification. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient and cost-effective production of the compound. The industrial process often involves the use of catalysts to speed up the reactions and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
MFCD03543687 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of solvents like ether or tetrahydrofuran. Substitution reactions may require the use of catalysts or specific temperatures to proceed efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups.
Scientific Research Applications
MFCD03543687 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Medicine: this compound is investigated for its potential therapeutic properties and as a component in drug formulation.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of MFCD03543687 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
The table below compares MFCD03543687 with structurally related compounds, focusing on molecular features and bioactivity:
| Compound ID | CAS No. | Molecular Formula | Molecular Weight | Key Structural Features | Similarity Score | Key Differences |
|---|---|---|---|---|---|---|
| This compound | N/A | C10H9F3O (hypo.) | ~202 | Trifluoromethyl ketone | Reference | Unique substitution pattern |
| MFCD00039227 | 1533-03-5 | C10H9F3O | 202.17 | 3'-(Trifluoromethyl)propiophenone | 1.00 | Methyl vs. ethyl backbone |
| MFCD07186391 | 57335-86-1 | C10H8ClNO | 193.63 | Chlorinated indole derivative | 0.88 | Presence of indole ring vs. aryl ketone |
| MFCD10697534 | 905306-69-6 | C7H10N2O | 138.17 | Pyridine-amine hybrid | 0.78 | Smaller backbone; nitrogen-rich |
Notes:
Functional Analogues
Compounds with overlapping applications (e.g., catalysis, enzyme inhibition):
| Compound ID | CAS No. | Primary Use | Efficacy/Activity | Advantages over this compound | Limitations |
|---|---|---|---|---|---|
| MFCD00039227 | 1533-03-5 | CYP enzyme inhibition | IC50 = 1.2 µM (CYP3A4) | Higher metabolic stability | Lower solubility in polar solvents |
| MFCD11044885 | 918538-05-3 | Kinase inhibition | IC50 = 0.8 µM (EGFR) | Broader selectivity | Higher synthesis complexity |
| MFCD13195646 | 1046861-20-4 | Suzuki-Miyaura catalysis | Turnover frequency = 1,200 h⁻¹ | Compatibility with aqueous media | Limited thermal stability |
Key Findings :
- Catalytic Efficiency: this compound’s boron-containing analogs (e.g., MFCD13195646) exhibit superior catalytic turnover in cross-coupling reactions but require stringent anhydrous conditions .
- Pharmacological Profile : Chlorinated indole derivatives (e.g., MFCD07186391) show enhanced BBB penetration but higher cytotoxicity compared to this compound-like compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
